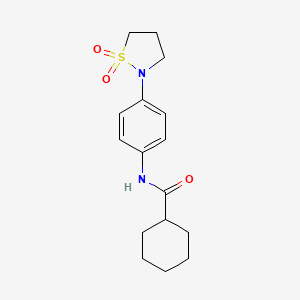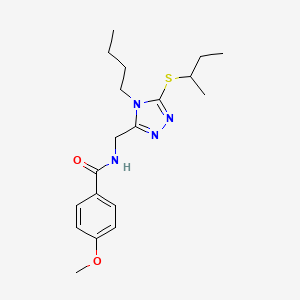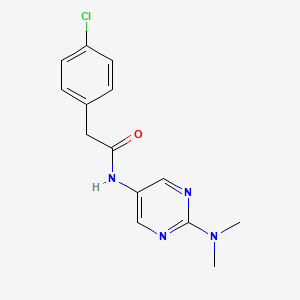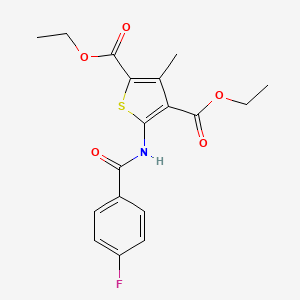
1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, specific details about the molecular structure of this compound are not available in the accessed resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, these details for this compound are not available in the accessed resources .科学的研究の応用
Structural and Optical Characteristics
Pyridine derivatives exhibit diverse applications due to their unique structural and optical properties. For instance, the structural, thermal, optical, and diode characteristics of two pyridine derivatives, including one similar in structure to the compound , were studied. These compounds displayed monoclinic polycrystalline nature and were analyzed for their optical functions, revealing indirect allowed optical energy gaps. Such derivatives can be used in fabricating heterojunctions for electronic devices, with one specific derivative demonstrating potential as a photosensor due to its response to light (Zedan, El-Taweel, & El-Menyawy, 2020).
Spectroscopic Characterization and Nonlinear Optical Properties
Derivatives of pyridine and similar compounds have been extensively studied for their spectroscopic characteristics and nonlinear optical (NLO) properties. Research into 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) dyes, for example, utilized DFT and TD-DFT/PCM calculations to analyze molecular structure, spectroscopic characterization, and NLO properties. Such studies contribute to understanding the biological potential and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Hydrogen Bonding and Supramolecular Architectures
Pyridine-based hydrazone derivatives have been synthesized and analyzed to explore their supramolecular architectures due to hydrogen bonding. These compounds exhibit remarkable NLO properties and provide insights into the design of materials architecture, highlighting the role of non-covalent directional interactions in structural stabilization (Khalid et al., 2021).
Antimicrobial Activity and Hemotoxicity Evaluation
The synthesis and evaluation of isatin derivatives bearing a fluorine atom, including 1-fluorobenzylated isatins and water-soluble pyridinium isatin-3-acylhydrazones, have shown significant antimicrobial activity. The position of the fluorine atom in the benzyl substituent plays a crucial role in the antimicrobial efficacy of these compounds, with some showing selective action against S. aureus without hemotoxicity (Bogdanov et al., 2019).
Electrosynthesis and Catalytic Applications
Research on the electrosynthesis of fluoroorganic compounds and the catalytic applications of pyridine derivatives indicates the potential of these compounds in synthesizing benzyl fluorides and in catalyzing aromatic nucleophilic substitutions. Such studies open avenues for the development of new synthetic methods and catalysts in organic chemistry (Bensadat et al., 1980).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-(4-chlorophenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FN2O/c20-14-7-4-12(5-8-14)18-9-6-13(10-23)19(25)24(18)11-15-16(21)2-1-3-17(15)22/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLFTAPTMHWNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/no-structure.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2727335.png)

![2-Chloro-N-[[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methyl]propanamide](/img/structure/B2727339.png)


![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2727343.png)


![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2727349.png)
